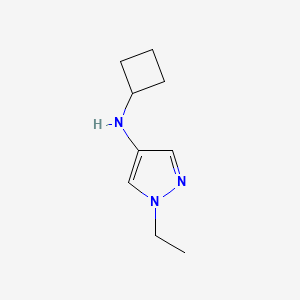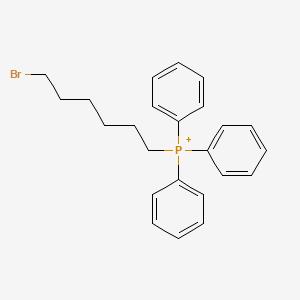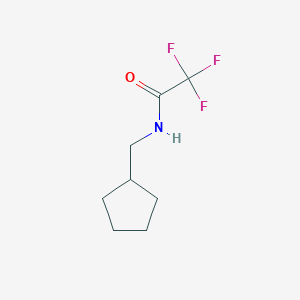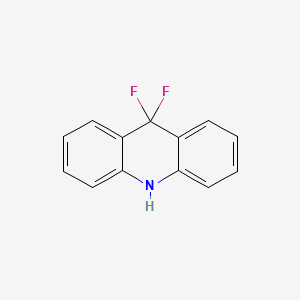![molecular formula C31H53NOSi B12091314 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile](/img/structure/B12091314.png)
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile is a synthetic organic compound It belongs to the class of silyl ethers and is structurally related to cholesterol derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable cholesterol derivative.
Silylation: The hydroxyl group at the 3-position is protected by silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
Nitrile Introduction: The nitrile group is introduced at the 25-position through a substitution reaction, often using a reagent like cyanogen bromide (BrCN) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Efficient Catalysts: Use of efficient catalysts to speed up reactions.
Optimized Reaction Conditions: Control of temperature, pressure, and solvent systems to maximize yield and purity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The silyl ether group serves as a protecting group for hydroxyl functionalities during multi-step syntheses.
Biology
Biochemical Studies: Utilized in studies involving cholesterol metabolism and related pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of specialized materials with unique properties.
Wirkmechanismus
The compound exerts its effects primarily through interactions involving its silyl ether and nitrile groups. The silyl ether group can protect hydroxyl functionalities, while the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta)-3-Hydroxy-26,27-dinorcholest-5-ene-25-nitrile: Lacks the silyl ether group, making it less stable in certain reactions.
(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-ene-25-nitrile: Similar structure but retains the full cholesterol backbone.
Uniqueness
Stability: The presence of the silyl ether group enhances the compound’s stability, making it more suitable for certain synthetic applications.
Reactivity: The combination of silyl ether and nitrile groups provides unique reactivity patterns, allowing for diverse chemical transformations.
This detailed overview provides a comprehensive understanding of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-26,27-dinorcholest-5-ene-25-nitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C31H53NOSi |
|---|---|
Molekulargewicht |
483.8 g/mol |
IUPAC-Name |
5-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile |
InChI |
InChI=1S/C31H53NOSi/c1-22(11-9-10-20-32)26-14-15-27-25-13-12-23-21-24(33-34(7,8)29(2,3)4)16-18-30(23,5)28(25)17-19-31(26,27)6/h12,22,24-28H,9-11,13-19,21H2,1-8H3 |
InChI-Schlüssel |
OCYJCBZNKBCNMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC#N)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B12091235.png)



![3-(Aminomethyl)bicyclo[3.2.1]octan-8-one](/img/structure/B12091247.png)


![10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B12091271.png)
![4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane](/img/structure/B12091274.png)




